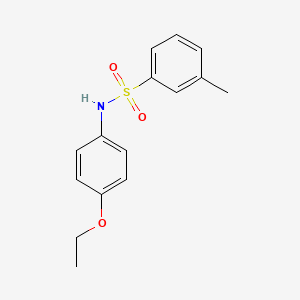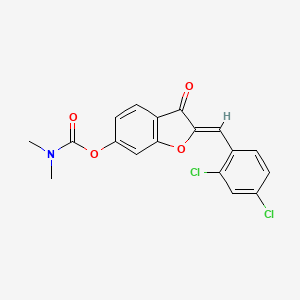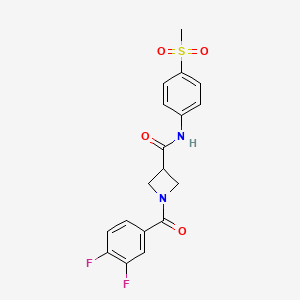![molecular formula C19H24FN3O2S B2627744 3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide CAS No. 1049549-69-0](/img/structure/B2627744.png)
3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a fluorine atom, a phenylpiperazine moiety, and a benzene sulfonamide group, making it a versatile molecule for various chemical and biological studies.
Mecanismo De Acción
Target of Action
The primary target of the compound 3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is the human 5-HT1D receptor . This receptor plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception.
Mode of Action
This compound interacts with its target, the 5-HT1D receptor, by binding to it. This binding event triggers a series of biochemical reactions that result in the modulation of serotonin neurotransmission . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The action of this compound affects the serotonin neurotransmission pathway. By interacting with the 5-HT1D receptor, it can influence the downstream effects of this pathway, which include mood regulation and pain perception
Pharmacokinetics
It has been found that the incorporation of fluorine significantly reduces the pka of the compound, which has a beneficial influence on oral absorption . The exact impact of these ADME properties on the bioavailability of the compound is still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of serotonin neurotransmission. By binding to the 5-HT1D receptor, it can influence the activity of this receptor and thereby alter the neurotransmission of serotonin . This can have various effects, depending on the specific physiological context.
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been found to interact with enzymes such as acetylcholinesterase
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide typically involves multiple steps:
-
Formation of the Phenylpiperazine Intermediate
Reaction: 4-phenylpiperazine is synthesized by reacting piperazine with bromobenzene.
Conditions: This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Attachment of the Propyl Chain
Reaction: The phenylpiperazine intermediate is then reacted with 1-bromo-3-chloropropane.
Conditions: This step is performed under reflux conditions in an aprotic solvent such as acetonitrile.
-
Sulfonamide Formation
Reaction: The resulting product is then reacted with 3-fluorobenzenesulfonyl chloride.
Conditions: This reaction is typically carried out in the presence of a base like triethylamine in a solvent such as dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Reaction: The fluorine atom can undergo nucleophilic substitution reactions.
Reagents: Common nucleophiles include amines and thiols.
Products: Substituted derivatives of the original compound.
-
Oxidation and Reduction
Reaction: The sulfonamide group can be oxidized or reduced under specific conditions.
Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Products: Oxidized or reduced forms of the sulfonamide group.
-
Hydrolysis
Reaction: The compound can undergo hydrolysis under acidic or basic conditions.
Reagents: Acids like hydrochloric acid or bases like sodium hydroxide.
Products: Breakdown products including the original amine and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, making it a candidate for neurological studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could be useful in the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of various chemical products.
Comparación Con Compuestos Similares
Similar Compounds
4-phenylpiperazine derivatives: These compounds share the phenylpiperazine moiety and are studied for similar biological activities.
Benzene sulfonamide derivatives: Compounds with the benzene sulfonamide group are known for their enzyme inhibitory properties.
Uniqueness
3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is unique due to the combination of the fluorine atom, phenylpiperazine moiety, and benzene sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c20-17-6-4-9-19(16-17)26(24,25)21-10-5-11-22-12-14-23(15-13-22)18-7-2-1-3-8-18/h1-4,6-9,16,21H,5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWHKGDZFQZRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one](/img/structure/B2627665.png)
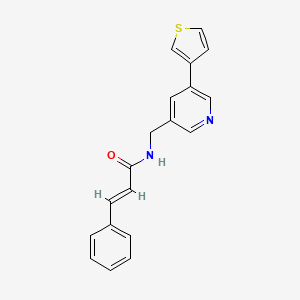
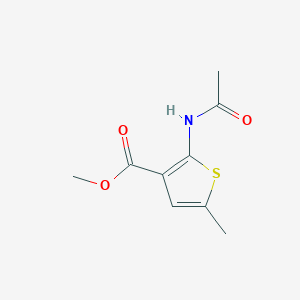
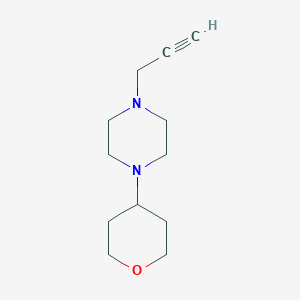
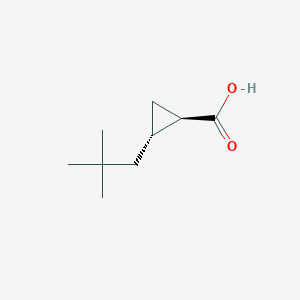
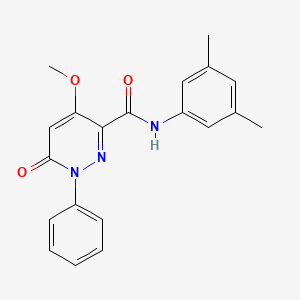
![5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride](/img/structure/B2627677.png)
![ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2627679.png)
